gca-186

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

ICX5600010 的合成涉及多个步骤,从制备核心尿嘧啶结构开始,然后引入乙氧甲基和异丙基。反应条件通常涉及使用有机溶剂和催化剂来促进反应。 ICX5600010 的工业生产方法仍在开发中,重点是优化产量和纯度,同时最大程度地减少对环境的影响 .

化学反应分析

ICX5600010 会发生各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见试剂包括高锰酸钾和三氧化铬。

还原: 该反应涉及添加氢或去除氧。常见试剂包括氢化铝锂和硼氢化钠。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。常见试剂包括卤素和亲核试剂。

科学研究应用

Chemical Properties and Structure

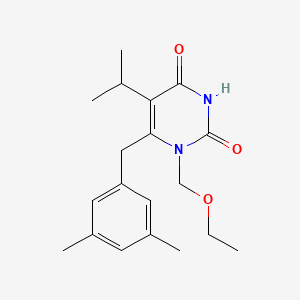

GCA-186 has a molecular weight of approximately 330.4 g/mol and features a pyrimidine core with substituents that enhance its biological activity. Its solubility in dimethyl sulfoxide makes it suitable for laboratory applications, including cell culture and biochemical assays.

Antiviral Applications

HIV Research : this compound has been identified as a potent anti-HIV-1 agent. It exhibits significant activity against both wild-type and mutated strains of HIV-1, with effective concentrations (EC50) reported at 1,180 nM for the IIIB strain and 40 nM for the NL4-3K103N mutant strain . This positions this compound as a promising candidate for further development in HIV therapy.

| HIV Strain | EC50 (nM) |

|---|---|

| IIIB | 1,180 |

| IIIB-R(Y181C) | 1 |

| NL4-3 | 40 |

| NL4-3K103N | 40 |

The potential for this compound to influence neurological disorders is also being explored. Its ability to modulate cellular processes may provide insights into treatments for conditions characterized by abnormal cell signaling or growth.

Synthesis and Production

The synthesis of this compound involves several steps starting from a uracil core, incorporating ethoxymethyl and isopropyl groups through organic reactions. Current industrial methods are being refined to enhance yield and minimize environmental impact.

作用机制

ICX5600010 的作用机制涉及它与细胞内特定分子靶标的相互作用。据信它通过调节某些酶和信号通路的活性发挥作用。 确切的分子靶标和途径仍在研究中,但初步研究表明它可能会影响与细胞生长和凋亡相关的途径 .

相似化合物的比较

ICX5600010 可以与其他类似化合物进行比较,例如:

- 6-(3',5'-二甲基苄基)-1-甲基-5-异丙基尿嘧啶

- 6-(3',5'-二甲基苄基)-1-乙氧甲基-5-甲基尿嘧啶

这些化合物具有类似的结构特征,但在连接到尿嘧啶核心的特定取代基方面有所不同。 ICX5600010 的独特性在于它独特地结合了乙氧甲基和异丙基,赋予其独特的化学和生物学特性 .

生物活性

GCA-186 is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral efficacy against HIV. This article delves into the synthesis, evaluation, and biological activity of this compound, supported by relevant data tables and research findings.

Synthesis and Antiviral Evaluation

The synthesis of this compound involved creating various analogues to assess their antiviral properties. A study published in 2008 explored the synthesis of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of this compound and other related compounds. The primary goal was to determine whether these modifications could enhance the compound's activity against HIV-1, including both wild-type strains and those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Key Findings:

- Among the synthesized compounds, this compound demonstrated significant antiviral activity against wild-type HIV-1.

- The most potent analogue, identified as compound 9i (1-(ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil), exhibited an EC50 value of 0.02 µM, comparable to emivirine, a known NNRTI .

- The study highlighted that several analogues maintained good activity against resistant HIV mutants, indicating the potential for developing effective treatments for resistant strains .

Biological Activity Data Table

| Compound | EC50 (µM) | Activity Against Wild-Type | Activity Against Resistant Mutants |

|---|---|---|---|

| This compound | Not specified | Yes | Yes |

| Compound 9i | 0.02 | Comparable to Emivirine | Marginally better than Emivirine |

| Other Analogues | Varies | Good | Variable |

Case Studies and Clinical Implications

Research on this compound has also included case studies examining its application in clinical settings. For instance, studies have shown that compounds like this compound can be pivotal in treating conditions such as Giant Cell Arteritis (GCA), where immunomodulatory effects are crucial.

Clinical Context:

- In clinical settings, the efficacy of this compound has been evaluated alongside glucocorticoids (GC) and other therapies like Tocilizumab (TOC) for managing GCA. The combination therapies have shown improved outcomes in terms of remission rates and reduced GC dependency .

Summary of Biological Activity

This compound exhibits promising biological activity primarily through its antiviral effects against HIV. Its structural modifications have led to enhanced potency against both wild-type and resistant strains of the virus. Furthermore, its role in treating inflammatory conditions like GCA underscores its potential as a multifaceted therapeutic agent.

属性

CAS 编号 |

149950-61-8 |

|---|---|

分子式 |

C19H26N2O3 |

分子量 |

330.4 g/mol |

IUPAC 名称 |

6-[(3,5-dimethylphenyl)methyl]-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione |

InChI |

InChI=1S/C19H26N2O3/c1-6-24-11-21-16(10-15-8-13(4)7-14(5)9-15)17(12(2)3)18(22)20-19(21)23/h7-9,12H,6,10-11H2,1-5H3,(H,20,22,23) |

InChI 键 |

NVGVZWUORYLPAL-UHFFFAOYSA-N |

SMILES |

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC(=CC(=C2)C)C |

规范 SMILES |

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC(=CC(=C2)C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil GCA 186 GCA-186 GCA186 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。